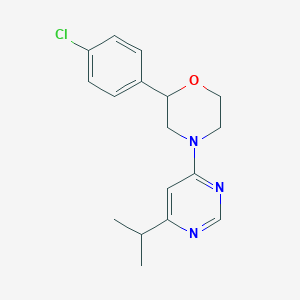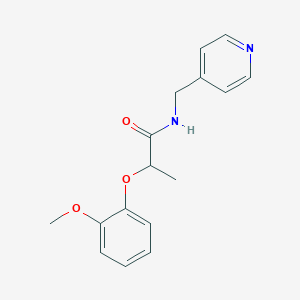
2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine, also known as CPIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPIM belongs to the class of morpholine-based compounds and has a molecular formula of C19H23ClN4O.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to have antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has also been found to have potential as an antipsychotic and antidepressant drug due to its ability to modulate dopamine and serotonin receptors in the brain.
In biochemistry, 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been studied for its ability to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has also been found to have antioxidant activity, which may have potential in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
In neuroscience, 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been studied for its potential as a tool for studying the function of various ion channels and receptors in the brain. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to modulate the activity of various ion channels such as the TRPV1 channel, which is involved in pain sensation, and the NMDA receptor, which is involved in learning and memory.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine is still not fully understood, but it is thought to involve the modulation of various receptors and ion channels in the body. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to modulate the activity of dopamine and serotonin receptors in the brain, which may contribute to its potential as an antipsychotic and antidepressant drug. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has also been found to inhibit the activity of acetylcholinesterase, which may contribute to its potential as a treatment for Alzheimer's disease and other cognitive disorders.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has antioxidant activity, which may be due to its ability to scavenge free radicals and prevent oxidative damage to cells. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has also been found to inhibit the activity of various enzymes such as acetylcholinesterase, which may contribute to its potential as a treatment for cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine is its potential as a tool for studying the function of various ion channels and receptors in the body. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to modulate the activity of various ion channels such as the TRPV1 channel, which is involved in pain sensation, and the NMDA receptor, which is involved in learning and memory. However, one limitation of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine is its relatively low yield and purity, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine. One direction is to further explore its potential as an antitumor drug and to investigate its mechanism of action in cancer cells. Another direction is to investigate its potential as a treatment for cognitive disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine and its potential as a tool for studying the function of various ion channels and receptors in the body.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine involves the reaction between 4-chloroaniline and 6-isopropyl-4-morpholinopyrimidine in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide, and the product is obtained by purification through chromatography. The yield of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine is typically around 50-60%, and the purity can be increased through further purification methods such as recrystallization.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-4-(6-propan-2-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-12(2)15-9-17(20-11-19-15)21-7-8-22-16(10-21)13-3-5-14(18)6-4-13/h3-6,9,11-12,16H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITHWVIVKRXARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378032.png)

![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one](/img/structure/B5378037.png)
![2-(5-amino-1H-tetrazol-1-yl)-N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)acetamide](/img/structure/B5378041.png)
![2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5378042.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethoxyacetamide](/img/structure/B5378045.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5378046.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5378065.png)
![5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5378067.png)

![N-1,3-benzodioxol-5-yl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378081.png)
![5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde](/img/structure/B5378094.png)
